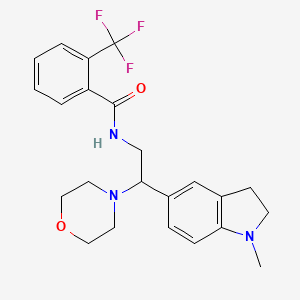

N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-(trifluoromethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-(trifluoromethyl)benzamide, also known as MI-773, is a small molecule inhibitor that has been extensively studied for its potential as an anti-cancer agent. MI-773 targets the p53-MDM2 interaction, which is a critical pathway in cancer development and progression.

Scientific Research Applications

Antimicrobial and Antifungal Agents

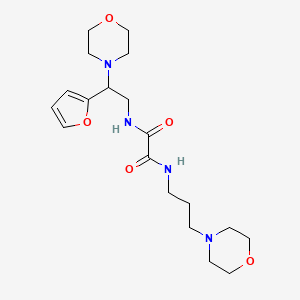

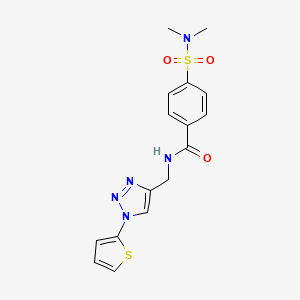

Research involving derivatives of benzamide and morpholine shows potential in the development of antimicrobial and antifungal agents. For instance, N-Benzoyl-N'-dialkylthiourea derivatives and their complexes have shown antifungal activity against major pathogens responsible for plant diseases, indicating their utility in agriculture and plant pathology (Zhou Weiqun et al., 2005). Similarly, new 1,2,4-triazole derivatives containing a morpholine moiety have been synthesized and tested as antimicrobial agents, demonstrating the potential for treating microbial infections (D. Sahin et al., 2012).

Corrosion Inhibitors

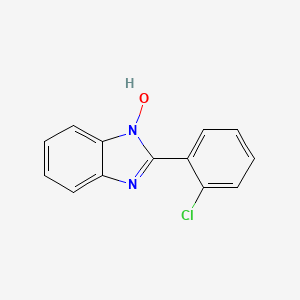

Compounds with benzimidazole derivatives, including morpholine components, have been studied for their corrosion inhibition properties. These compounds have shown effectiveness in protecting N80 steel in hydrochloric acid, which could have significant implications for the chemical and petroleum industries by extending the life of metal components and structures (M. Yadav et al., 2016).

Antiproliferative Activity

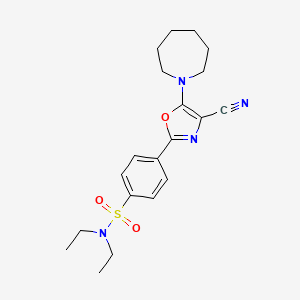

The design and synthesis of compounds featuring a morpholinyl-triazinyl-benzamide structure have been explored for their antiproliferative activities against cancer cell lines. This research highlights the potential for developing new anticancer agents that target specific pathways involved in cell proliferation, such as the PI3K/Akt/mTOR pathway (Xiao-meng Wang et al., 2015).

Novel Synthetic Approaches

Studies have also focused on novel synthetic approaches for creating derivatives of benzamide and morpholine, which are pertinent to the development of new pharmaceuticals and materials. For example, the synthesis of oxyalkyl derivatives of trifluoromethanesulfonamide explores dynamic associations between different types of molecules in various phase states, contributing to materials science and pharmaceutical chemistry (N. Chipanina et al., 2020).

properties

IUPAC Name |

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26F3N3O2/c1-28-9-8-17-14-16(6-7-20(17)28)21(29-10-12-31-13-11-29)15-27-22(30)18-4-2-3-5-19(18)23(24,25)26/h2-7,14,21H,8-13,15H2,1H3,(H,27,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHTAFKLETFTBRX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=CC=C3C(F)(F)F)N4CCOCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26F3N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)benzenesulfonamide](/img/structure/B2414752.png)

![N-(benzoyloxy)-N-[(E)-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)ethylidene]amine](/img/structure/B2414756.png)

![(2R)-2-(7-Oxabicyclo[2.2.1]heptan-2-yl)propan-1-ol](/img/structure/B2414759.png)

![3-{2-[(Methylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2414760.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(thiophen-3-yl)piperidine-1-carboxamide](/img/structure/B2414761.png)

![(2Z)-6-[(2-methylprop-2-en-1-yl)oxy]-2-(pyridin-4-ylmethylidene)-1-benzofuran-3(2H)-one](/img/structure/B2414764.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2414766.png)

![N-[2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl]prop-2-enamide](/img/structure/B2414770.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2414771.png)